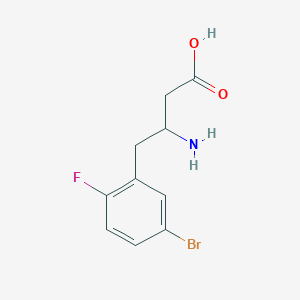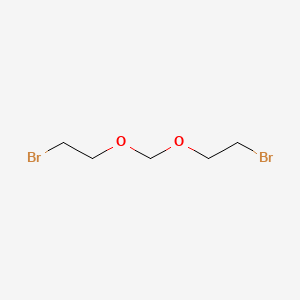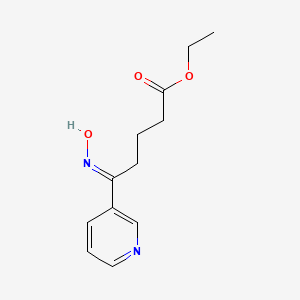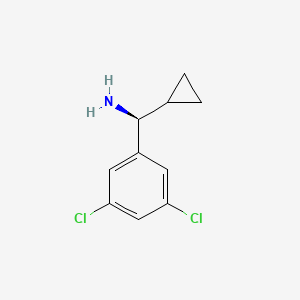![molecular formula C33H37NO3 B15125669 4-[4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-butyne]-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester](/img/structure/B15125669.png)
4-[4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-butyne]-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-butyne]-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester is a complex organic compound used primarily in proteomics research. It is characterized by its unique structure, which includes a piperidinyl group, a butyne linkage, and a diphenylmethoxy-d5 moiety .
Métodos De Preparación
The synthesis of 4-[4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-butyne]-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester involves multiple stepsThe final step involves the esterification of the benzeneacetic acid with methanol under controlled conditions .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the piperidinyl and butyne sites.
Esterification and Hydrolysis: The ester group can undergo hydrolysis to yield the corresponding acid and alcohol.
Aplicaciones Científicas De Investigación
4-[4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-butyne]-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester is widely used in scientific research, particularly in:
Chemistry: As a reagent in synthetic organic chemistry.
Biology: In proteomics for the study of protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylmethoxy-d5 group is known to interact with hydrophobic pockets in proteins, while the piperidinyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds include:
4-[4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-butyne]-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester: Lacks the deuterium labeling (d5).
4-[4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-butyne]-alpha,alpha-dimethyl-benzeneacetic Acid Ethyl Ester: Has an ethyl ester instead of a methyl ester.
4-[4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-butyne]-alpha,alpha-dimethyl-benzeneacetic Acid: The ester group is replaced by a carboxylic acid.
These compounds share structural similarities but differ in their specific functional groups, which can lead to variations in their chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C33H37NO3 |
|---|---|
Peso molecular |
495.6 g/mol |
Nombre IUPAC |
methyl 2-[2-[1-(4-benzhydryloxypiperidin-1-yl)but-3-ynyl]phenyl]-2-methylpropanoate |
InChI |
InChI=1S/C33H37NO3/c1-5-14-30(28-19-12-13-20-29(28)33(2,3)32(35)36-4)34-23-21-27(22-24-34)37-31(25-15-8-6-9-16-25)26-17-10-7-11-18-26/h1,6-13,15-20,27,30-31H,14,21-24H2,2-4H3 |
Clave InChI |
VQJUKVZDMDOJPX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC=C1C(CC#C)N2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



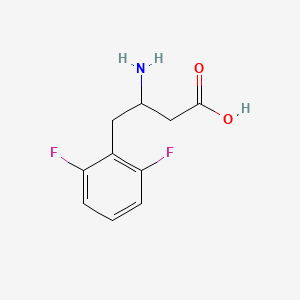
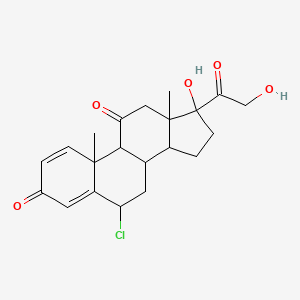
![8-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15125621.png)
![13,17-diethyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B15125627.png)
![N-[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-N-(2-methoxy-4-nitrophenyl)-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide](/img/structure/B15125632.png)
![[[2-[1-(6-Aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15125636.png)
![4-Propyl-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol](/img/structure/B15125641.png)
![tert-butyl N-[2-[2-[(4-cyanophenyl)methylcarbamoyl]azetidin-1-yl]-1-cyclohexyl-2-oxoethyl]carbamate](/img/structure/B15125651.png)

